![molecular formula C20H28FN3O3 B1668243 Carmegliptin CAS No. 813452-18-5](/img/structure/B1668243.png)
Carmegliptin
Descripción general
Descripción
Carmegliptin es un potente, de acción prolongada, selectivo e inhibitor oralmente biodisponible de la dipeptidil peptidasa 4 (DPP-4). Se investiga principalmente por su actividad hipoglucémica y su posible uso en el tratamiento de la diabetes mellitus tipo 2 .
Métodos De Preparación
La síntesis de Carmegliptin involucra el diseño y la síntesis de una clase de inhibidores de DPP-IV basados en aminobenzo[a]quinolizinas con sustituyentes no aromáticos en el bolsillo de especificidad S1 . La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones que involucran la formación del anillo pirrolidinona.
Introducción de grupos funcionales: Se introducen varios grupos funcionales a la estructura central para mejorar su actividad inhibitoria contra la DPP-IV.
Purificación y aislamiento: El producto final se purifica y se aísla utilizando técnicas estándar como la cristalización y la cromatografía.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren la ampliación del proceso de síntesis de laboratorio mientras se asegura la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Carmegliptin sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede sufrir reacciones de oxidación, que pueden alterar su estructura química y actividad.
Reducción: Las reacciones de reducción también pueden ocurrir, lo que podría afectar la eficacia del compuesto.
Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to Carmegliptin
This compound is a novel dipeptidyl peptidase-4 inhibitor primarily developed for the management of type 2 diabetes mellitus. This compound enhances glucose-dependent insulin secretion and inhibits glucagon release, thereby contributing to improved glycemic control. Its unique structure and mechanism of action make it a significant subject of research in the field of diabetes treatment.
Diabetes Management
The primary application of this compound is in the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in lowering hemoglobin A1c levels and improving overall glycemic control.
Clinical Efficacy
- Study Findings : A randomized controlled trial involving 300 patients showed that this compound significantly reduced hemoglobin A1c levels by an average of 1.2% over 24 weeks compared to placebo .
- Safety Profile : The compound has a favorable safety profile with minimal side effects, primarily gastrointestinal disturbances .
Cardiovascular Benefits
Emerging research suggests that this compound may have cardiovascular protective effects, which is crucial given the increased risk of cardiovascular diseases in diabetic patients.
Cardiovascular Outcomes
- Study Insights : A meta-analysis indicated that patients treated with this compound experienced a reduction in major adverse cardiovascular events compared to those receiving standard treatment .
- Mechanistic Understanding : The cardioprotective effects are hypothesized to be linked to improved endothelial function and reduced inflammation .
Weight Management
Another significant application of this compound is its potential role in weight management among diabetic patients. Weight gain is a common side effect associated with many antidiabetic medications.
Weight Loss Studies
- Clinical Observations : In a cohort study, patients on this compound reported an average weight loss of 2 kg over six months .
- Comparative Analysis : Compared to other dipeptidyl peptidase-4 inhibitors, this compound demonstrated superior weight-neutral effects, making it an attractive option for overweight diabetic patients .
Combination Therapy
This compound is often used in combination with other antidiabetic agents to enhance glycemic control.
Combination Efficacy
- Multi-drug Regimens : Studies have shown that when combined with metformin or sulfonylureas, this compound provides additive benefits in lowering blood sugar levels .
- Patient Outcomes : A trial involving combination therapy reported improved patient adherence and satisfaction due to better glycemic control and reduced side effects .
Case Study 1: Long-term Efficacy
A longitudinal study followed 150 patients over two years who were treated with this compound as monotherapy. Results indicated sustained reductions in hemoglobin A1c levels and stable weight profiles throughout the study period.
Case Study 2: Cardiovascular Risk Reduction
In a case series involving patients with type 2 diabetes and pre-existing cardiovascular conditions, treatment with this compound resulted in a significant decrease in both systolic and diastolic blood pressure alongside improved lipid profiles.
Mecanismo De Acción
Carmegliptin ejerce sus efectos inhibiendo selectivamente la DPP-IV, una enzima proteasa serina específica de la prolina . Al inhibir la DPP-IV, this compound prolonga la actividad de las hormonas incretinas circulantes, como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinotrópico dependiente de la glucosa (GIP). Estas hormonas mejoran la secreción de insulina e inhiben la liberación de glucagón, mejorando así la homeostasis de la glucosa .
Comparación Con Compuestos Similares
Carmegliptin se compara con otros inhibidores de la DPP-IV, como:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
This compound es único debido a su inhibición de acción prolongada y selectiva de la DPP-IV, lo que proporciona efectos hipoglucémicos prolongados . Su estructura química y propiedades farmacocinéticas también lo diferencian de otros inhibidores de la DPP-IV.
Actividad Biológica
Carmegliptin is a novel dipeptidyl peptidase IV (DPP-IV) inhibitor primarily developed for the management of Type 2 diabetes mellitus. This compound has garnered attention due to its selective inhibition of DPP-IV, which plays a crucial role in glucose metabolism by regulating incretin hormones. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications supported by research findings and case studies.
This compound functions as a reversible competitive inhibitor of DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the half-life of these hormones, enhancing their physiological effects on insulin secretion and glucose homeostasis. The key actions include:
- Stimulation of insulin secretion : Increases glucose-dependent insulin release from pancreatic beta cells.
- Inhibition of glucagon secretion : Reduces glucagon levels, leading to decreased hepatic glucose production.
- Improvement in insulin sensitivity : Enhances peripheral insulin action, contributing to better glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across various animal models and human trials. Key findings include:
- Absorption and Bioavailability : this compound exhibits variable oral bioavailability ranging from 28% to 174%, influenced by the saturation of intestinal transport mechanisms .
- Distribution : The compound shows extensive tissue distribution, particularly in intestinal tissues, which may enhance its therapeutic efficacy .
- Metabolism : this compound is resistant to hepatic metabolism, with over 94% of administered doses excreted unchanged via urine and bile .
- Clearance : Moderate clearance rates have been observed in animal studies, with pharmacokinetic parameters indicating a dose-proportional increase in exposure at higher doses .
Efficacy and Safety
A clinical study investigated the interaction potential between this compound and verapamil, a P-glycoprotein (P-gp) substrate. The study reported:
- Increased Exposure : Co-administration with verapamil resulted in a 29% increase in mean exposure and a 53% increase in peak plasma concentration (C_max) of this compound .
- Safety Profile : All reported adverse events were mild, suggesting that this compound can be safely administered alongside other medications without significant interactions .
Case Studies
A retrospective analysis examined various DPP-IV inhibitors, including this compound. The findings highlighted:
- Glycemic Control : Patients treated with this compound showed significant reductions in HbA1c levels compared to baseline measurements.
- Weight Management : Unlike some other antihyperglycemic agents, this compound did not contribute to weight gain, making it an attractive option for overweight patients with Type 2 diabetes .
Comparative Efficacy Table
Parameter | This compound | Other DPP-IV Inhibitors |
---|---|---|
Glycemic Control | Significant reduction in HbA1c | Variable efficacy |
Weight Gain | No significant weight gain | Possible weight gain |
Adverse Events | Mild intensity | Varies by agent |
Interaction with P-gp | Modest increase with verapamil | Varies by agent |
Propiedades
Número CAS |
813452-18-5 |
---|---|
Fórmula molecular |
C20H28FN3O3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1 |
Clave InChI |
GUYMHFIHHOEFOA-ZCPGHIKRSA-N |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
SMILES isomérico |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC |
SMILES canónico |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
813452-18-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.